molecular formula C10H12N2 B2578304 1H-Indol-5-amine, 4-ethyl- CAS No. 1003858-71-6

1H-Indol-5-amine, 4-ethyl-

Cat. No. B2578304
CAS RN: 1003858-71-6
M. Wt: 160.22
InChI Key: ACUVBIOHALDWQL-UHFFFAOYSA-N
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Description

“1H-Indol-5-amine, 4-ethyl-” is a compound with the molecular formula C10H12N2 . It is an indole derivative, which is a class of compounds known for their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of “1H-Indol-5-amine, 4-ethyl-” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the compound . NMR spectroscopy can provide detailed information about the structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indol-5-amine, 4-ethyl-” can be determined using various techniques. For instance, UV spectroscopy can provide information about the electronic transitions in the molecule . FT-IR spectroscopy can provide information about the functional groups present in the compound . NMR spectroscopy can provide detailed information about the structure of the compound .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 1H-Indol-5-amine, 4-ethyl-, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammation-related conditions .

Anticancer Applications

Indole derivatives have shown potential in cancer treatment . They have been found to inhibit RIPK1, a protein involved in necroptosis, a form of programmed cell death . This could potentially protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .

Antimicrobial Properties

Indole derivatives have been found to possess antimicrobial properties . They have been used in the development of new drugs for treating various microbial infections .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Neurological Disorders Treatment

1H-Indol-5-amine, 4-ethyl- has been studied for its potential in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease. It has been shown to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects.

Antioxidant Properties

Indole derivatives are known for their antioxidant properties . They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Antimalarial Activity

Indole derivatives have shown potential in the treatment of malaria . They have been used in the development of new drugs for treating malaria, a life-threatening disease caused by Plasmodium parasites .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their structure and the biological system in which they are acting. Some indole derivatives have been reported to have diverse pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and advice on safety precautions. Some general safety precautions for handling “1H-Indol-5-amine, 4-ethyl-” might include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Indole derivatives are a promising area of research in drug discovery due to their diverse biological activities and broad therapeutic potential . Future research could focus on exploring novel indole derivatives as potential therapeutic agents, investigating their mechanisms of action, and developing efficient synthesis methods .

properties

IUPAC Name

4-ethyl-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-8-5-6-12-10(8)4-3-9(7)11/h3-6,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUVBIOHALDWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC2=C1C=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indol-5-amine, 4-ethyl-

Synthesis routes and methods

Procedure details

Addition of EtMgBr to 5-nitroindole followed by hydrogenation over Pd/C provided 5-amino-4-ethylindole.
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